

structure-activity relationship of musk compounds including Muscopyridine

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Compound Focus: Muscopyridine

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Bioactive Compounds in Moschus (Musk)

A 2025 study used network pharmacology and multi-omics analyses to systematically identify bioactive compounds in Moschus and their potential targets for treating viral respiratory tract infections [1].

The table below lists 12 key bioactive compounds identified in this study, with **Muscopyridine** listed among them [1].

Compound ID	Compound Name	CID Number (PubChem)
sx1	cyclopentadec-4-en-1-one	6365389
sx2	muscone	10947
sx3	4-Cholesten-3-one	91477
sx4	etiocholanedione	440114
sx5	testosterone	6013
sx6	Androst-4-ene-3,17-dione	6128

Compound ID	Compound Name	CID Number (PubChem)
sx7	Androsta-4, 6-diene-3,17-dione	12452
sx8	cyclotetradecanone	77153
sx9	Estradiol	5757
sx10	Morin	5281670
sx11	Muscovyridine	193306
sx12	N-Nornuciferine	12313579

The study concluded that **testosterone** (sx5) exhibited the strongest and most consistent binding across key antiviral targets, suggesting its potential as a pivotal bioactive compound [1]. The antiviral effects were potentially mediated by the downregulation of key genes like **MCL1**, **MAPK3**, and **CDK2**, which are involved in viral replication and host immune responses [1].

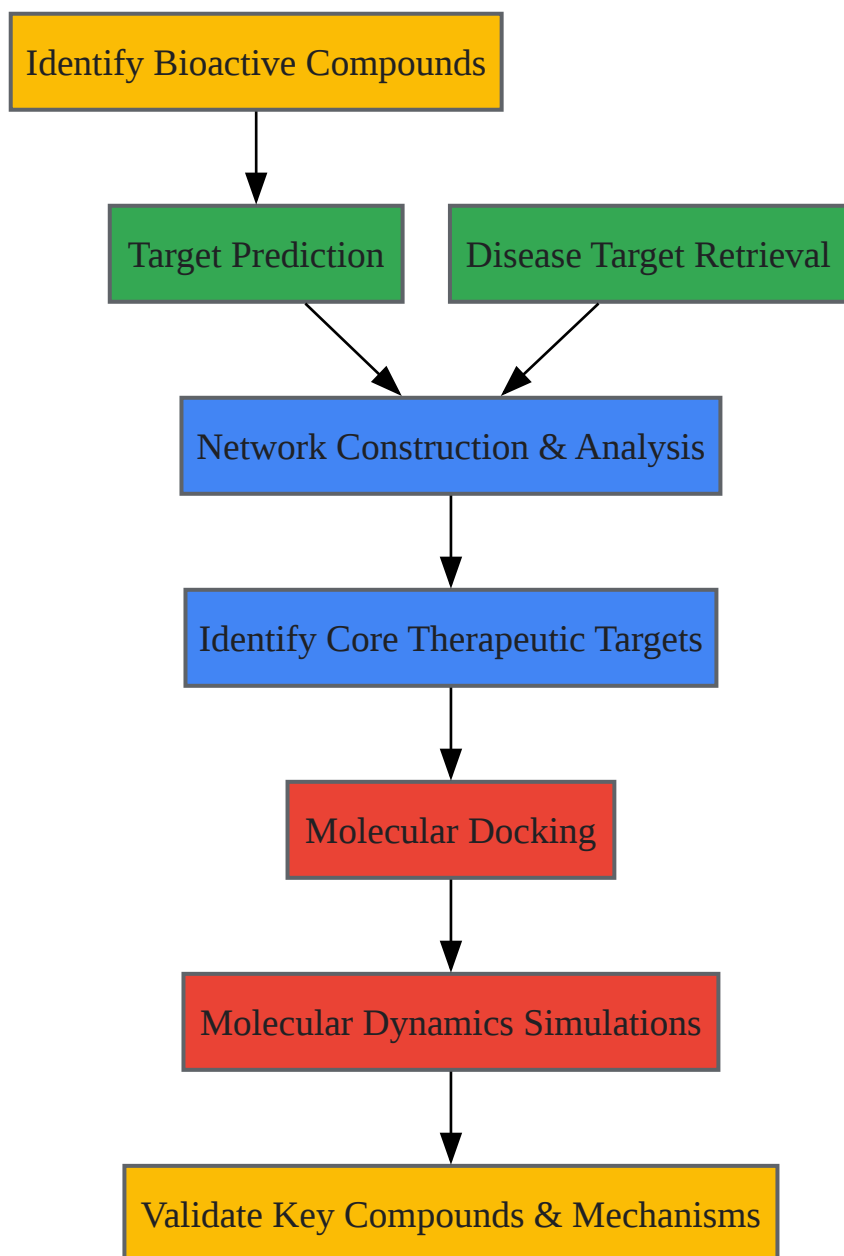
Experimental Protocols for Activity Analysis

The following methodologies from the search results can be used to analyze the structure-activity relationship of these compounds.

- **Network Pharmacology and Target Prediction:** After identifying bioactive compounds, target prediction is conducted. In the Moschus study, this process led to the identification of 196 target genes. These targets are then cross-referenced with disease-related targets (e.g., 2,875 targets for viral respiratory tract infections) to find common therapeutic targets. A Protein-Protein Interaction (PPI) network is built to identify hub genes, and topological parameters are calculated to determine their importance [1].
- **Molecular Docking:** This technique is used to simulate how a small molecule (like a musk compound) binds to a protein target. The binding affinity (how strongly it binds) and the specific interactions with amino acid residues in the protein's binding pocket are key outputs. For example, a study on Selective Androgen Receptor Modulators (SARMs) analyzed binding affinities and interactions with residues like Asn705 and Glu711 [2]. This method is directly applicable for evaluating musk compounds against their identified targets.

- **Molecular Dynamics Simulations:** After docking, Molecular Dynamics simulations can be employed to study the stability of the ligand-receptor complex over time. This assesses the conformational stability and dynamic interactions, providing a more realistic view of the binding event [2].

The workflow below illustrates how these methods can be integrated to study the activity of musk compounds:



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References

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